1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one - 925634-53-3

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Catalog Number: EVT-4772790
CAS Number: 925634-53-3
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones and their derivatives has been explored in various studies. One common approach involves the reaction of substituted cyclohexanones with hydrazine derivatives, followed by cyclization and oxidation. [, ]

For example, the synthesis of 7-azido-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one, a precursor for triazole-containing derivatives, was achieved through a multistep process involving the construction of the indazole ring system. [] This synthetic route highlights the feasibility of introducing various substituents at different positions of the indazole core, which could be adapted for the synthesis of 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Molecular Structure Analysis

Computational studies using density functional theory (DFT) have been employed to investigate the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [] These studies provide insights into the electronic structure, bond lengths, and angles of these molecules, helping to understand their stability and reactivity.

Chemical Reactions Analysis

    Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions: These reactions allow for the introduction of triazole rings onto the indazole core, as demonstrated by the synthesis of triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones. [] This reaction is particularly interesting as it provides access to diversely substituted derivatives.

    Reduction of the keto group: The carbonyl group at the C(4) position can be reduced to the corresponding alcohol, providing a handle for further functionalization. []

    Ritter reaction: The alcohols obtained from the reduction of the keto group can undergo Ritter reactions with nitriles to yield acetamides. [] This reaction further expands the possibilities for structural modifications and the introduction of various functional groups.

Applications

    Medicinal chemistry: Given the opioid receptor agonist activity observed for a related compound, [] 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one could be investigated for its potential as an analgesic or for other therapeutic applications related to opioid receptor modulation.

    Drug discovery: The diverse chemical reactions that 1,5,6,7-tetrahydro-4H-indazol-4-ones can undergo make them attractive scaffolds for drug discovery. [] By introducing various substituents and exploring structure-activity relationships, researchers can optimize their pharmacological properties for specific therapeutic targets.

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

  • Compound Description: This compound is a novel opioid receptor agonist exhibiting promising antinociceptive properties with reduced gastrointestinal side effects compared to morphine. It displays potent agonistic activity across μ-opioid, δ-opioid, and κ-opioid receptors.
  • Relevance: Both this compound and 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one share the core structure of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The key structural difference lies in the substituent at the N1 position, with this compound possessing a 2,4-dibromophenyl group while the target compound features a 1,3-benzothiazol-2-yl group.

2-(5-Methoxy-2-((2-methyl-1,3-benzothiazol-6-yl)amino)-4-pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Compound A)

  • Compound Description: Compound A is a probe substrate used in studying the role of the breast cancer resistance protein (Bcrp) in drug excretion. Studies utilizing this compound revealed that Bcrp significantly contributes to the biliary excretion and influences the systemic clearance and oral absorption of specific compounds.
  • Relevance: This compound shares the 1,3-benzothiazole moiety with 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Although the core structures differ, the presence of this shared moiety highlights a potential connection in terms of their interactions with biological targets like Bcrp.

7-Azido-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

  • Compound Description: This compound serves as a versatile precursor in synthesizing diverse 1,2,3-triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones. It undergoes copper(I)-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkynes, yielding 7-(1H-1,2,3-triazol-1-yl)-derivatives. Further modifications, including keto group reduction and the Ritter reaction, enable the development of 4,7-difunctionalized tetrahydroindazoles with potential medicinal significance.
  • Relevance: Both this compound and 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one share the common structural motif of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The difference lies in the substituents at the N1 and C7 positions. This compound has a pyridin-2-yl group at N1 and an azido group at C7, while the target compound has a 1,3-benzothiazol-2-yl group at N1 and lacks a substituent at C7. This comparison underlines the structural diversity achievable through modifications of the core tetrahydroindazolone framework.

Properties

CAS Number

925634-53-3

Product Name

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H17N3OS/c1-10-15-12(8-17(2,3)9-13(15)21)20(19-10)16-18-11-6-4-5-7-14(11)22-16/h4-7H,8-9H2,1-3H3

InChI Key

DMXBEZYZRXHZAY-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.